5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine
Overview
Description
5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine . These properties can significantly impact the bioavailability and efficacy of the compound.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Action Environment
The action, efficacy, and stability of 5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues
Properties
IUPAC Name |
5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-4-5-14-10-7-8(2)6-9(3)11(10)15-12(14)13/h1,6-7,13H,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLHGJVOPOIEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=N)S2)CC#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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